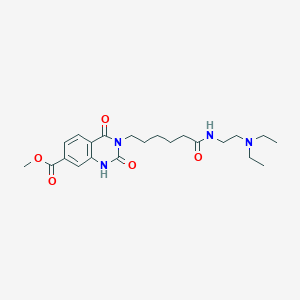
Methyl 3-(6-((2-(diethylamino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(6-((2-(diethylamino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H32N4O5 and its molecular weight is 432.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activities
Quinolones with heterocyclic substituents, including quinazoline derivatives, have been investigated for their potent in vitro antibacterial activity. These compounds demonstrate significant antibacterial effects, especially against Gram-positive organisms, showcasing the potential of quinazoline derivatives in developing new antibacterial agents (Cooper, Klock, Chu, & Fernandes, 1990).
Advanced Organic Synthesis Techniques
Research into stable o-quinoid systems involving quinazoline derivatives highlights innovative approaches in organic synthesis, providing pathways for creating complex molecules with high regioselectivity. This area of research is crucial for developing novel compounds with potential applications in medicinal chemistry and materials science (Sarkar, Ghosh, & Chow, 2000).
Crystal Structure Elucidation
Studies on methyl 2-substituted tetrahydroquinoline derivatives emphasize the importance of crystal structure analysis in understanding the molecular and crystal structures of complex organic compounds. Such analyses are fundamental in drug design and the development of materials with specific physical properties (Rudenko, Artemova, Slepukhin, Karmanov, & Shurov, 2012).
Hydrolysis Reactions in Organic Chemistry
Research into the hydrolysis of products obtained from reactions involving acetylenecarboxylic acid and amines contributes to our understanding of the chemical behavior of quinazoline derivatives under different conditions. These studies are critical for developing new synthetic methodologies and understanding the stability of these compounds (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).
Antifolate Thymidylate Synthase Inhibitors
Quinazoline derivatives have been explored as potent antifolate thymidylate synthase inhibitors, with specific substitutions at the C2 position enhancing their activity. This research is pivotal for the development of new anticancer drugs, demonstrating the therapeutic potential of quinazoline derivatives in targeting cancer cell proliferation (Marsham, Chambers, Hayter, Hughes, Jackman, O'Connor, Bishop, & Calvert, 1989).
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular functions . For instance, indole derivatives can interact with various biological targets, leading to changes in cell biology .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds, such as indole derivatives, are known to have specific pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds, such as indole derivatives, are known to have various biological effects, including anticancer, antimicrobial, and anti-inflammatory activities .
properties
IUPAC Name |
methyl 3-[6-[2-(diethylamino)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O5/c1-4-25(5-2)14-12-23-19(27)9-7-6-8-13-26-20(28)17-11-10-16(21(29)31-3)15-18(17)24-22(26)30/h10-11,15H,4-9,12-14H2,1-3H3,(H,23,27)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIUGAYBALUZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


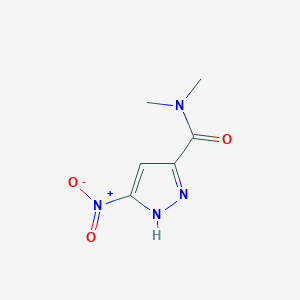
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2450903.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2450904.png)

![tert-Butyl (Z)-(3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate](/img/structure/B2450909.png)
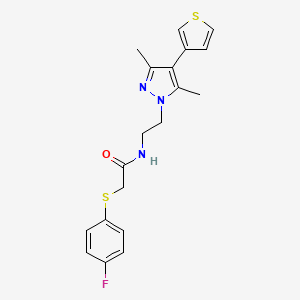
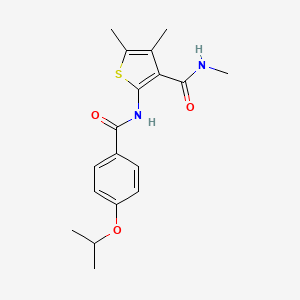
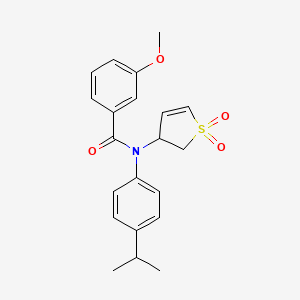
![5-(4-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2450914.png)
![3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2450916.png)
![1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2450917.png)

